Glyceryl tri(octadecanoate-18,18,18-d3)
Overview
Description
Molecular Structure Analysis
The molecular formula of Glyceryl tri(octadecanoate-18,18,18-d3) is C57H105D3O6. The molecular weight is 900.54 g/mol . The IUPAC name is 2,3-bis (18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate .Physical and Chemical Properties Analysis
The physical and chemical properties of Glyceryl tri(octadecanoate-18,18,18-d3) include a molecular weight of 900.5 g/mol . It has a XLogP3-AA value of 25.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 56 rotatable bonds . The exact mass and monoisotopic mass are 899.88673194 g/mol .Scientific Research Applications
Phase Equilibria in Supercritical Fluids
Research has explored the phase equilibria of glycerol tristearate (a compound closely related to glyceryl tri(octadecanoate-18,18,18-d3)) in supercritical fluids like carbon dioxide (CO2) and sulfur hexafluoride (SF6). These studies provide critical insights into the solubility and behavior of triglycerides in supercritical conditions, which is vital for applications in supercritical fluid extraction (SFE) and chromatography (Perko, Knez, & Škerget, 2012).
Crystal Structure Analysis
The crystal structure of various mono-acid triacylglycerols, including those structurally similar to glyceryl tri(octadecanoate-18,18,18-d3), has been determined through high-resolution X-ray powder diffraction data. This research is crucial for understanding the molecular organization and physical properties of triglycerides, which impacts their application in food science, materials science, and pharmaceutical formulations (Helmholdt, Peschar, & Schenk, 2002).
Surfactants from Waste Cooking Oils
Innovative green chemistry approaches have utilized waste cooking oils, containing glycerol esters similar to glyceryl tri(octadecanoate-18,18,18-d3), for the synthesis of non-ionic surfactants. This research underscores the potential of recycling and repurposing waste materials for the production of environmentally friendly surfactants, contributing to sustainable industrial processes (Rs, 2017).
Enhancing Metabolomic Coverage in Mass Spectrometry
Developments in metabolomics have leveraged chemical derivatization techniques to improve the detection of hydroxylated metabolites, such as lipids, via electrospray ionization mass spectrometry (ESI-MS). This application is critical for extending the range of metabolites detectable in biological samples, enabling more comprehensive metabolomic analyses (Woo et al., 2009).
Catalytic Conversion for Biofuel Production
Research has also focused on the catalytic conversion of fatty acids and triglycerides to diesel-range alkanes, highlighting the role of compounds like glyceryl tri(octadecanoate-18,18,18-d3) in the development of renewable energy sources. Such studies are instrumental in advancing the production of biofuels from lipid-based feedstocks, offering a sustainable alternative to fossil fuels (Di et al., 2017).
Properties
IUPAC Name |
2,3-bis(18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285979-76-2 | |
Record name | Glyceryl tri(octadecenoate-18, 18, 18-d3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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